molecular formula C15H24O3 B159393 9alpha,11-Dihydroxydrim-7-en-6-one CAS No. 127681-58-7

9alpha,11-Dihydroxydrim-7-en-6-one

Cat. No.: B159393
CAS No.: 127681-58-7
M. Wt: 252.35 g/mol
InChI Key: CKASNEFFHUIZEG-AEGPPILISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9alpha,11-Dihydroxydrim-7-en-6-one typically involves the extraction from natural sources such as Drimys winteri . The extraction process includes solvent extraction using solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound is then purified using techniques like high-performance liquid chromatography (HPLC) and confirmed by nuclear magnetic resonance (NMR) spectroscopy .

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The leaves and bark of Drimys winteri are processed in bulk, and the compound is isolated using large-scale solvent extraction and purification techniques .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydroxyl groups are oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

9alpha,11-Dihydroxydrim-7-en-6-one has several applications in scientific research:

    Chemistry: It is used as a reference compound in the study of sesquiterpenoids and their chemical properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases.

    Industry: It is used in the development of natural product-based pharmaceuticals and cosmetics.

Mechanism of Action

The mechanism of action of 9alpha,11-Dihydroxydrim-7-en-6-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups in its structure allow it to form hydrogen bonds with biological molecules, potentially affecting their function. The exact molecular targets and pathways are still under investigation, but it is believed to modulate inflammatory responses and microbial activity.

Comparison with Similar Compounds

    Drimenol: Another sesquiterpenoid found in Drimys winteri with similar biological activities.

    Drimendiol: A related compound with hydroxyl groups at different positions on the drimane skeleton.

Uniqueness: 9alpha,11-Dihydroxydrim-7-en-6-one is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(4R,4aS,8aS)-4-hydroxy-4-(hydroxymethyl)-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydronaphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O3/c1-10-8-11(17)12-13(2,3)6-5-7-14(12,4)15(10,18)9-16/h8,12,16,18H,5-7,9H2,1-4H3/t12-,14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKASNEFFHUIZEG-AEGPPILISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2C(CCCC2(C1(CO)O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)[C@@H]2[C@@]([C@]1(CO)O)(CCCC2(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201347667
Record name (4R,4aS,8aS)-4-Hydroxy-4-(hydroxymethyl)-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydronaphthalen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127681-58-7
Record name (4R,4aS,8aS)-4-Hydroxy-4-(hydroxymethyl)-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydronaphthalen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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